molecular formula C27H31NO6 B11218938 Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218938
M. Wt: 465.5 g/mol
InChI Key: XZNDKTCBMYKWOB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-isopropylbenzaldehyde in the presence of a base, followed by cyclization with a dihydropyridine precursor under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the dihydropyridine core.

Scientific Research Applications

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a calcium channel blocker or other pharmacological activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used dihydropyridine calcium channel blocker with similar pharmacological properties.

    Felodipine: Another dihydropyridine compound with similar therapeutic applications.

Uniqueness

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO6/c1-17(2)19-8-10-20(11-9-19)25-21(26(29)33-5)15-28(16-22(25)27(30)34-6)14-18-7-12-23(31-3)24(13-18)32-4/h7-13,15-17,25H,14H2,1-6H3

InChI Key

XZNDKTCBMYKWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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